3-(3-Bromothiophen-2-yl)butan-2-ol

Description

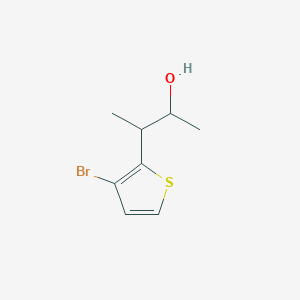

3-(3-Bromothiophen-2-yl)butan-2-ol is a brominated thiophene derivative with a secondary alcohol functional group. Its molecular formula is C₈H₉BrOS (MW: 233.12 g/mol), featuring a thiophene ring substituted with bromine at the 3-position and a butan-2-ol chain at the 2-position.

Properties

Molecular Formula |

C8H11BrOS |

|---|---|

Molecular Weight |

235.14 g/mol |

IUPAC Name |

3-(3-bromothiophen-2-yl)butan-2-ol |

InChI |

InChI=1S/C8H11BrOS/c1-5(6(2)10)8-7(9)3-4-11-8/h3-6,10H,1-2H3 |

InChI Key |

YPNXZQZUZYMZRS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=C(C=CS1)Br)C(C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromothiophen-2-yl)butan-2-ol typically involves the bromination of thiophene followed by a series of reactions to introduce the butan-2-ol moiety. One common method involves the following steps:

Bromination of Thiophene: Thiophene is reacted with bromine in the presence of a catalyst such as iron(III) bromide to yield 3-bromothiophene.

Grignard Reaction: 3-Bromothiophene is then subjected to a Grignard reaction with a suitable Grignard reagent, such as ethylmagnesium bromide, to form the corresponding intermediate.

Hydrolysis: The intermediate is hydrolyzed to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromothiophen-2-yl)butan-2-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

Reduction: The bromine atom can be reduced to form the corresponding thiophene derivative.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

Oxidation: 3-(3-Bromothiophen-2-yl)butan-2-one

Reduction: 3-(Thiophen-2-yl)butan-2-ol

Substitution: 3-(3-Methoxythiophen-2-yl)butan-2-ol

Scientific Research Applications

3-(3-Bromothiophen-2-yl)butan-2-ol has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of biological pathways and interactions involving thiophene derivatives.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Bromothiophen-2-yl)butan-2-ol depends on its specific application. In chemical reactions, the bromine atom and hydroxyl group play key roles in determining reactivity and product formation. In biological systems, the compound may interact with specific enzymes or receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Notes

- Reactivity comparisons assume similar reaction conditions (e.g., catalyst, solvent).

- The thiophene ring’s aromaticity and bromine’s electronegativity are critical drivers of electronic behavior .

Biological Activity

3-(3-Bromothiophen-2-yl)butan-2-ol is a compound that has garnered interest due to its potential biological activities. This article aims to provide an in-depth analysis of its biological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C10H12BrOS

- Molecular Weight : 263.17 g/mol

- IUPAC Name : this compound

Biological Activities

Research indicates that this compound exhibits various biological activities, notably antimicrobial and anticancer properties. Below are detailed findings from various studies.

Antimicrobial Activity

A study evaluated the antimicrobial properties of several thiophene derivatives, including this compound. The compound was tested against a range of bacterial strains, demonstrating significant inhibitory effects.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that the compound could serve as a potential lead for the development of new antimicrobial agents.

Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The mechanism involves the activation of caspases and disruption of mitochondrial membrane potential.

-

Cell Lines Tested :

- HeLa (cervical cancer)

- MCF7 (breast cancer)

- A549 (lung cancer)

-

Findings :

- The compound reduced cell viability significantly at concentrations above 50 µM.

- Flow cytometry analysis indicated an increase in early and late apoptotic cells following treatment with the compound.

The biological activity of this compound is attributed to its ability to interact with cellular targets, including:

- DNA Binding : The compound may intercalate into DNA, leading to structural alterations and inhibition of replication.

- Protein Interaction : It can modulate the activity of proteins involved in apoptosis, such as Bcl-2 family proteins, thereby promoting cell death in malignant cells.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

-

Case Study on Anticancer Efficacy :

- A study published in Journal of Medicinal Chemistry reported that treatment with this compound led to a significant reduction in tumor size in xenograft models of human breast cancer.

- Tumor growth inhibition was observed at doses as low as 10 mg/kg body weight.

-

Antimicrobial Efficacy in Clinical Isolates :

- A clinical trial assessed the effectiveness of the compound against drug-resistant strains of bacteria isolated from patients.

- Results indicated that the compound exhibited superior activity compared to standard antibiotics, suggesting its potential as an alternative treatment option for resistant infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.